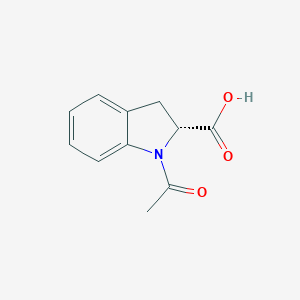

(2R)-1-乙酰-2,3-二氢-1H-吲哚-2-羧酸

描述

Synthesis Analysis

The synthesis of indole-2-carboxylic acid derivatives, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, involves various strategies. One approach includes the reaction of indole derivatives with oxalyl chloride followed by condensation with secondary amines to form 1-Propyl-1H-indole-2-carboxylic acid derivatives. This method is characterized by its adaptability to incorporate different functional groups, demonstrating the versatility of indole-2-carboxylic acid chemistry in synthetic applications (Raju et al., 2015).

Molecular Structure Analysis

Indolecarboxylic acids, including (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, have been studied for their complexation with metals, revealing insights into their molecular structures. The interaction with metals such as copper(II) has been analyzed, suggesting that these compounds can form stable complexes, highlighting the significance of their molecular architecture in biological systems (Cariati et al., 1983).

Chemical Reactions and Properties

The chemical reactivity of indole-2-carboxylic acid derivatives encompasses a wide range of reactions. For instance, reactions involving bromine and sodium tetrahydroborate have been used to synthesize 2-acetyl-3-bromoindoles from 2-acetylindole-3-carboxylic acids, demonstrating the compounds' versatile reactivity and potential for further functionalization (Zorin & Zhungietu, 1984).

Physical Properties Analysis

The physical properties of indole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the synthesis and fluorescence studies of new methyl 3-arylindole-2-carboxylates show that these compounds exhibit solvent-sensitive emission, indicating their potential application in material science for the development of fluorescent probes (Queiroz et al., 2007).

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are more stable than typical indoles toward acid and oxidation conditions, while still reactive at the 3-position. This stability and reactivity profile makes them valuable intermediates in organic synthesis, offering pathways to a variety of functionalized compounds (Murakami, 1987).

科学研究应用

合成和表征

研究的一个重要焦点是吲哚-2-羧酸衍生物的合成和表征,包括(2R)-1-乙酰-2,3-二氢-1H-吲哚-2-羧酸。这个过程涉及各种方法,并导致已使用FT-IR、NMR光谱和质谱等技术分析的化合物。这些方法确保了这些化合物的纯度和正确形成(Raju et al., 2015)。

生物活性

吲哚-2-羧酸衍生物表现出显著的抗菌和中等的抗真菌活性。研究已将它们的生物活性与氨苄青霉素和制霉菌素等标准药物进行比较,表明它们在治疗应用中的潜力(Raju et al., 2015)。

金属络合物形成

研究吲哚羧酸形成的金属络合物,包括(2R)-1-乙酰-2,3-二氢-1H-吲哚-2-羧酸,探讨它们与各种金属离子的相互作用。这些研究有助于理解金属配体相互作用的性质,特别是在生物系统中(Cariati et al., 1983)。

植物组织中的化学分析

吲哚-2-羧酸衍生物参与植物生理学。使用基于GC-MS的代谢谱分析技术已用于分析这些化合物在植物组织中的含量,有助于理解它们在植物生长和应对压力反应中的作用(Schmelz et al., 2003)。

药物应用

吲哚-2-羧酸衍生物在药物研究中也具有重要意义。它们在合成强效和选择性受体激动剂以及它们在药物化合物的各种合成途径中的作用,展示了它们在药物开发中的重要性(Harada et al., 2004)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.

未来方向

This involves discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!

属性

IUPAC Name |

(2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

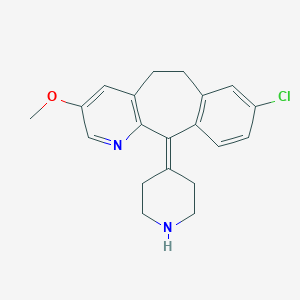

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)

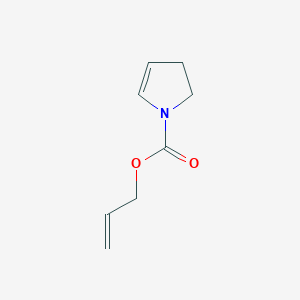

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)